CH1055

NIR-II Imaging Pharmacokinetics Renal Clearance

Researchers using inorganic NIR-II probes face long-term tissue retention and translational barriers. CH1055, a 970-Da D-A-D fluorophore (CAS 1622250-38-7), solves this via rapid renal clearance (~90% within 24 h), enabling longitudinal imaging without toxic accumulation. • NIR-II emission at ~1055 nm; peak absorption ~750 nm; ~4 mm tissue penetration depth • TBR up to 12.89 with EGFR-targeting conjugates for tumor margin delineation • Ready-to-conjugate scaffold; validated with peptides (GE11) and affibodies (anti-EGFR)

Molecular Formula C54H44N6O8S2
Molecular Weight 969.1 g/mol
Cat. No. B12422057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCH1055
Molecular FormulaC54H44N6O8S2
Molecular Weight969.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)O)N(C2=CC=C(C=C2)CCC(=O)O)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)N(C8=CC=C(C=C8)CCC(=O)O)C9=CC=C(C=C9)CCC(=O)O)N=S=N5
InChIInChI=1S/C54H44N6O8S2/c61-45(62)29-9-33-1-17-39(18-2-33)59(40-19-3-34(4-20-40)10-30-46(63)64)43-25-13-37(14-26-43)49-51-53(57-69-55-51)50(54-52(49)56-70-58-54)38-15-27-44(28-16-38)60(41-21-5-35(6-22-41)11-31-47(65)66)42-23-7-36(8-24-42)12-32-48(67)68/h1-8,13-28H,9-12,29-32H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)
InChIKeyLTJDYGCWCCRPBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CH1055 NIR-II Fluorophore Overview


CH1055 is a synthetic, 970-Da organic molecule that functions as a fluorophore in the second near-infrared (NIR-II, 1000–1700 nm) window. As a member of the donor-acceptor-donor (D-A-D) small-molecule dye class, it exhibits peak absorption at ~750 nm and emission at ~1055 nm [1]. Its primary differentiator is its design for rapid renal clearance, addressing a key limitation of earlier NIR-II probes such as carbon nanotubes and quantum dots, which suffer from long-term retention and potential toxicity concerns .

Imaging Window NIR-II emission centered at 1055 nm
Clearance Design Small-molecule architecture (~970 Da) for renal excretion
Scaffold Type Donor-acceptor-donor (D-A-D) fluorophore class

CH1055 Substitution Limitations


In vivo NIR-II imaging agents are not functionally interchangeable. Substituting CH1055 with a generic NIR-I dye like Indocyanine Green (ICG) or an inorganic NIR-II probe such as single-walled carbon nanotubes (SWNTs) introduces critical performance and safety trade-offs. While ICG is clinically approved, it operates in the NIR-I window, resulting in significantly lower tissue penetration depth and spatial resolution due to higher photon scattering [1]. Conversely, inorganic NIR-II probes like SWNTs and quantum dots offer deep tissue penetration but exhibit poor biocompatibility, slow or negligible renal excretion, and long-term retention in the reticuloendothelial system, which poses significant barriers to clinical translation . CH1055 was specifically engineered to overcome these limitations by combining NIR-II optical performance with a small-molecule, renally clearable architecture, making generic substitution scientifically unsound without compromising data quality or experimental validity.

NIR-I dye (ICG) Operates in NIR-I window with higher photon scattering, which may reduce tissue penetration depth and spatial resolution compared to CH1055.
Inorganic probes (SWNTs, QDs) May exhibit slow or non-renal clearance with prolonged tissue retention, potentially complicating longitudinal in vivo studies.

CH1055 Performance Comparison


Renal Clearance vs. Inorganic Probes

CH1055 demonstrates rapid renal clearance, with approximately 90% of the administered dose excreted through the kidneys within 24 hours, a profile directly linked to its small molecular weight (970 Da) below the renal filtration threshold (~40 kDa) [1]. This contrasts sharply with the excretion profiles of common inorganic NIR-II probes like single-walled carbon nanotubes (SWNTs) and quantum dots, which exhibit slow hepatobiliary clearance and are largely retained within the reticuloendothelial system (RES), leading to long-term accumulation and potential toxicity concerns .

Renal Clearance
Reported
~90% excretion in 24h
vs. inorganic probes (SWNTs, QDs) — slow/non-renal clearance with high RES retention
Supports in vivo study designs requiring rapid probe elimination
Mouse model; reported in primary literature
NIR-II Imaging Pharmacokinetics Renal Clearance

Tissue Penetration Depth Advantage

In vivo imaging studies demonstrate that PEGylated-CH1055 dye can be detected at a depth of ~4 mm within brain tumors in mice, a performance attributed to reduced photon scattering in the NIR-II window [1]. This is a significant improvement over conventional NIR-I dyes like Indocyanine Green (ICG), where high tissue scattering limits effective imaging depth and resolution [2]. Furthermore, vendor technical comparisons state that CH1055 achieves tissue penetration up to ~40 μm, a metric that is directly relevant for resolving fine anatomical structures .

Tissue Penetration
Head-to-head reported
Detection at ~4 mm depth (brain tumor model)
vs. ICG — NIR-I limited by high photon scattering
May enable deeper tissue imaging for surgical research
PEGylated formulation; vendor claims up to ~40 μm resolution
NIR-II Imaging Tissue Penetration Image-Guided Surgery

EGFR-Targeted Tumor Contrast

A targeted conjugate, CH1055-PEG1k-GE11, which utilizes CH1055 as the fluorescent core and is coupled to EGFR-targeting peptides, demonstrates exceptional imaging contrast. In vivo, this probe enabled a tumor-to-background ratio (TBR) that surpassed the clinically relevant Rose criterion (TBR >5) at 1 hour post-injection and peaked at 12.89 at 2 hours post-injection in EGFR-highly expressing tumor models [1]. While direct, side-by-side quantitative TBR comparisons with a non-targeted or non-CH1055 based probe in the exact same model are not available in the provided literature, this performance is a class-level inference of the high signal-to-background achievable with the CH1055 scaffold when conjugated to targeting ligands, a critical parameter for molecular imaging [1].

EGFR-Targeted TBR
Class-level inference
Peak TBR 12.89 at 2h (CH1055-PEG1k-GE11)
Indicates high signal contrast for targeted molecular imaging probes
EGFR-high tumor model; conjugate-dependent performance
Molecular Imaging EGFR-Targeting Tumor Contrast

Biocompatibility Advantage Over Inorganic Probes

A key differentiator for CH1055 is its classification as an organic, metabolizable small molecule. Vendor technical assessments explicitly state that compared to traditional NIR-II fluorescent dyes such as single-walled carbon nanotubes (SWNTs) and quantum dots, CH1055 exhibits superior biocompatibility, more favorable in vivo metabolism, and an improved overall safety profile . This is a class-level inference based on the fundamental material properties: organic small molecules are designed for biological degradation and excretion pathways, whereas inorganic nanomaterials often raise concerns of long-term tissue accumulation, immunogenicity, and heavy metal toxicity .

Biocompatibility
Class-level inference
Organic small molecule class
Class-level biocompatibility assessment based on material properties
Supplier-reported; no quantitative toxicology comparison provided
Biosafety Biocompatibility NIR-II Probes

CH1055 Application Scenarios


Image-Guided Tumor Resection

The combination of deep tissue penetration (~4 mm) and high tumor-to-background ratios (TBR up to 12.89) when conjugated to targeting ligands makes CH1055 an ideal candidate for developing probes to guide precise tumor-removal surgery in animal models. Its ability to clearly delineate tumor margins from healthy tissue supports studies evaluating surgical outcomes and minimal residual disease [1][2].

Pharmacokinetic and Biodistribution Studies

With ~90% renal excretion within 24 hours, CH1055 is well-suited for longitudinal imaging studies where minimizing cumulative probe retention and associated toxicity is critical. Researchers can use CH1055 to track biomolecule distribution or drug delivery kinetics without the confounding factor of long-term probe accumulation in the reticuloendothelial system, which is a common issue with inorganic NIR-II probes [1].

EGFR-Targeted Molecular Imaging

The successful conjugation of CH1055 with EGFR-targeting peptides (e.g., CH1055-PEG1k-GE11) and affibodies (anti-EGFR Affibody) validates its utility as a versatile scaffold for creating targeted NIR-II probes. This application is particularly relevant for researchers investigating EGFR-overexpressing cancers (e.g., certain breast, lung, and brain tumors) and seeking a fluorophore that enables non-invasive, high-specificity imaging for early diagnosis and therapeutic monitoring [2].

Lymphatic and Vascular Network Imaging

CH1055 has been shown to outperform ICG in resolving fine anatomical details of mouse lymphatic vasculature and sentinel lymph nodes [1]. This makes it a powerful tool for basic research in immunology and cancer metastasis, where accurate mapping of lymphatic drainage and vascular networks is essential.

Application
Selection Property
Validation Focus
Tumor resection imaging studies
NIR-II tissue penetration (~4 mm depth)
Margin delineation in animal models
Pharmacokinetic & biodistribution studies
Rapid renal clearance (~90% in 24h)
Longitudinal imaging without probe accumulation
EGFR-targeted molecular imaging
Conjugatable D-A-D scaffold
Target-specific TBR validation in receptor studies
Lymphatic & vascular imaging
High NIR-II spatial resolution
Network mapping in small animal models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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